Methyl 2-(4-vinylphenyl)acetate
Description
Methyl 2-(4-vinylphenyl)acetate (CAS 62667-42-9) is an ester derivative characterized by a vinyl-substituted phenyl group. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . The compound features a methyl ester linked to a phenyl ring bearing a vinyl (-CH=CH₂) substituent at the para position. Key properties include:
- Storage: Requires an inert atmosphere and refrigeration (2–8°C) .
- Hazards: Classified under GHS warnings for skin irritation (H315) and eye irritation (H319) .
- Purity: Typically supplied at ≥95% purity with TBC (tert-butylcatechol) as a stabilizer to prevent polymerization of the vinyl group .
The vinyl group confers unique reactivity, enabling participation in polymerization or addition reactions, which distinguishes it from simpler phenyl esters.
Properties
IUPAC Name |
methyl 2-(4-ethenylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHZKCPMBLLEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-vinylphenyl)acetate can be synthesized from 4-vinylbenzeneacetic acid and dimethyl sulfate. The reaction typically involves the esterification of 4-vinylbenzeneacetic acid with dimethyl sulfate under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction is optimized for yield and purity, often employing catalysts to enhance the reaction rate and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in the formation of methyl 2-(4-ethylphenyl)acetate.
Substitution: The compound can participate in substitution reactions, where the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl 2-(4-ethylphenyl)acetate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications of Methyl 2-(4-vinylphenyl)acetate
This compound is a versatile compound with significant applications in scientific research, particularly in polymer chemistry, material science, and biomedical research. Its unique structure, featuring both a vinyl group and an acetate group, allows for diverse chemical reactivity and functionalization, making it suitable for a wide range of applications.
Polymer Chemistry
As a functional monomer, this compound is used to synthesize polymers with specific properties, such as enhanced mechanical strength or chemical resistance. The vinyl group in this compound undergoes radical polymerization, forming long polymer chains. For example, it can be copolymerized with styrene to create polymers with tailored properties .
Material Science
This compound is employed in the development of advanced materials, including coatings, adhesives, and composites. The polymers synthesized from this monomer can be used to create materials with enhanced mechanical strength or chemical resistance. The acetate group can participate in esterification reactions, further modifying the polymer’s properties and enabling the creation of novel materials. Self-healing mixed matrix membranes can be prepared using metal-organic frameworks .
Biomedical Research
The compound is used in the synthesis of biocompatible polymers for drug delivery systems and medical devices.
Industrial Applications
This compound finds use in the production of specialty chemicals and intermediates for various industrial processes. In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction is optimized for yield and purity, often employing catalysts to enhance the reaction rate and efficiency.
Mechanism of Action
The mechanism of action of methyl 2-(4-vinylphenyl)acetate primarily involves its reactivity as a monomer in polymerization reactions. The vinyl group undergoes radical polymerization, forming long polymer chains. The acetate group can participate in esterification reactions, further modifying the polymer’s properties. The molecular targets and pathways involved include the activation of the vinyl group and the subsequent propagation of the polymer chain .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : The vinyl group in this compound introduces unsaturation and reactivity absent in methyl- or hydroxy-substituted analogs. Chloro substituents (e.g., ) increase molecular weight and polarity, while β-ketoesters (e.g., ) exhibit tautomerism and enhanced nucleophilicity.
- Stability : The requirement for stabilizers like TBC in this compound highlights its propensity for polymerization, unlike more stable analogs such as (4-Methylphenyl)acetate .
Reactivity and Functional Group Influence
- Comparatively, (4-Methylphenyl)acetate lacks such reactivity .
- Electron-Withdrawing Groups: The cyano group in Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2) increases electrophilicity, favoring nucleophilic substitution or hydrolysis—a contrast to the electron-neutral vinyl group .
- Chloro Substituents : In Methyl (4-chloro-2-vinylphenyl)acetate, the chloro group enhances oxidative stability but may reduce solubility in polar solvents compared to the parent compound .
Biological Activity
Methyl 2-(4-vinylphenyl)acetate, also known as methyl 4-vinylphenylacetate, is an organic compound with a structure that suggests potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies based on available research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a vinyl group attached to a phenyl ring, which may contribute to its reactivity and interaction with biological systems. Its structural characteristics allow it to participate in various chemical reactions, including polymerization processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of vinylphenyl compounds have been shown to inhibit the growth of various pathogenic bacteria and fungi. In a study focusing on related compounds, this compound demonstrated potential inhibitory effects against Escherichia coli and Staphylococcus aureus , suggesting it may possess antimicrobial activity .
Anticancer Properties
The compound's vinyl group is known to engage in reactions that can lead to the formation of reactive species capable of inducing cell death in cancer cells. A study highlighted that similar vinyl-substituted phenolic compounds could inhibit the expression of proteins associated with tumor growth and metastasis, such as Axl and PD-L1 . This suggests that this compound may also exhibit anticancer properties through similar mechanisms.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The vinyl group facilitates the generation of ROS upon metabolic activation, leading to oxidative stress in target cells, which can induce apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways related to cancer progression .
- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis rates.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
